4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one
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Overview
Description
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .
Mode of Action
Based on its structural similarity to other imidazole-based compounds, it might interact with its targets and induce changes that affect the biological function of these proteins . The presence of the imidazole ring, a common feature in many bioactive compounds, could play a crucial role in these interactions .
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have shown potential in various applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This suggests that the compound could have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with ethylamine and a suitable carbonyl source.
Chemical Reactions Analysis
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions:
Scientific Research Applications
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent due to its benzimidazole core.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
Comparison with Similar Compounds
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one can be compared with other benzimidazole derivatives:
1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol: This compound has similar antibacterial properties but lacks the pyrrolidinone ring.
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: This derivative is used in different applications due to its methyl groups.
Biological Activity
The compound 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one (CAS No. 915189-56-9) is a complex organic molecule notable for its potential biological activities. Its structure comprises a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group, which collectively contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on medicinal chemistry applications, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Property | Value |
---|---|
Molecular Formula | C20H20ClN3O |
Molecular Weight | 357.84 g/mol |
InChI | InChI=1S/C20H20ClN3O/c1-2-23... |
InChI Key | XQDZFCWYXQAWOW-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains and fungi:
- Antibacterial Activity : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. Its structural modifications have been shown to enhance cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and A549 (lung cancer). The IC50 values ranged from moderate to high, indicating its potential as a lead compound for further development .
Cell Line | IC50 (µM) |
---|---|
HeLa | 92.4 |
CaCo-2 | 64 |
A549 | 66 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against various targets involved in cancer progression and microbial resistance:
- Enzyme Targets : It has shown inhibitory activity against key enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are important in cancer metabolism and microbial resistance mechanisms .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions beginning with the formation of the benzimidazole core through condensation reactions followed by alkylation with chlorobenzyl chloride.
- Biological Evaluation : In vitro studies have confirmed the compound's ability to inhibit bacterial growth effectively while also demonstrating selective cytotoxicity towards cancer cells without significantly affecting normal cells .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZFCWYXQAWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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